4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-fluorophenyl)hydrazone
Description
4-(2-Chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-fluorophenyl)hydrazone is a heterocyclic compound featuring a pyrrole backbone substituted with a chloroacetyl group at the 4-position and a carbaldehyde group at the 2-position. The hydrazone moiety is derived from N-(4-fluorophenyl)hydrazine, introducing a para-fluorinated aromatic ring. This structural combination confers unique electronic and steric properties, making it a candidate for studies in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions between the aldehyde group of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde and 4-fluorophenylhydrazine, followed by crystallization and structural validation using X-ray diffraction (XRD) techniques .
Properties
IUPAC Name |
2-chloro-1-[5-[(E)-[(4-fluorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c14-6-13(19)9-5-12(16-7-9)8-17-18-11-3-1-10(15)2-4-11/h1-5,7-8,16,18H,6H2/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXQYPCWTAHEQX-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=CC(=CN2)C(=O)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/C2=CC(=CN2)C(=O)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-fluorophenyl)hydrazone is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a pyrrole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities. The compound's molecular formula is C13H11ClFN3O, with a molecular weight of 279.7 g/mol .
- IUPAC Name : 2-chloro-1-[5-[(E)-[(4-fluorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone
- CAS Number : 866149-96-4
- Molecular Weight : 279.7 g/mol
- Purity : Typically >90% .
Anticancer Properties
Research has indicated that hydrazones, including derivatives of pyrrole, exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of Bcl-2 proteins and the activation of caspases .
In vitro studies on hydrazones have demonstrated their ability to inhibit the proliferation of cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring significantly influence cytotoxicity levels. Specifically, the presence of electron-withdrawing groups like fluorine enhances the compound's activity against various cancer types .
Antimicrobial Activity
Hydrazones are also recognized for their antimicrobial properties. Compounds structurally related to this compound have been evaluated for their efficacy against bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of hydrazones:
- Antimalarial Activity : A related class of hydrazones demonstrated significant antimalarial effects against Plasmodium falciparum, indicating the potential for similar activity in the compound of interest .
- Cytotoxicity Assays : In a comparative study, hydrazone derivatives were screened for cytotoxicity against multiple cancer cell lines. The results indicated that modifications in substituents affected both potency and selectivity towards cancer cells .
- Mechanistic Studies : Investigations into the mechanisms revealed that these compounds could induce mitochondrial dysfunction, leading to apoptosis in treated cells. This pathway is critical for developing effective anticancer therapies .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that hydrazones, including derivatives of pyrrole, exhibit significant anticancer properties. The following points highlight the mechanisms and findings related to the anticancer activity of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-fluorophenyl)hydrazone:
-
Mechanism of Action :
- Compounds similar to this hydrazone have been shown to induce apoptosis in cancer cells by inhibiting Bcl-2 proteins and activating caspases, which are crucial for programmed cell death .
- Studies suggest that the presence of electron-withdrawing groups, such as fluorine, enhances the cytotoxicity against various cancer types .
-
In Vitro Studies :
- Cytotoxicity assays have demonstrated that modifications in the phenyl ring significantly influence the compound's effectiveness against different cancer cell lines .
- A comparative study indicated that specific structural modifications could improve selectivity towards cancer cells while minimizing effects on normal cells .
Antimicrobial Activity
The antimicrobial properties of hydrazones have also been explored extensively:
-
Efficacy Against Microbial Strains :
- Related hydrazones have shown effectiveness against both bacterial and fungal strains by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
-
Case Studies :
- A class of hydrazones demonstrated significant antimalarial effects against Plasmodium falciparum, suggesting potential for similar activity in this compound .
- Mechanistic studies revealed that these compounds could induce mitochondrial dysfunction in pathogens, leading to their death .
Data Table: Summary of Biological Activities
The following table summarizes key biological activities associated with this compound:
| Activity Type | Description | References |
|---|---|---|
| Anticancer Activity | Induces apoptosis via Bcl-2 inhibition and caspase activation | |
| Cytotoxicity Assays | Modifications affect potency/selectivity against cancer cells | |
| Antimicrobial Activity | Effective against bacterial and fungal strains | |
| Antimalarial Activity | Significant effects against Plasmodium falciparum |
Chemical Reactions Analysis
Reactivity of the Hydrazone Moiety
The N-(4-fluorophenyl)hydrazone group is highly reactive and participates in cyclization and condensation reactions:
- Cyclization with Carbonyl Compounds :
Hydrazones derived from pyrrole carbaldehydes can undergo cyclocondensation with diketones or keto-esters to form pyrazole or triazole derivatives. For example, analogous hydrazones react with ethyl acetoacetate to yield pyrazole-fused pyrroles via 1,3-dipolar cycloaddition . - Acid-Catalyzed Rearrangements :
Under acidic conditions, hydrazones may rearrange to form indole derivatives. This is observed in hydrazones of 2-quinoloyl-4-hydrazines, which cyclize to pyrazoloquinolinones .
Chloroacetyl Group Reactivity
The 2-chloroacetyl substituent (-COCH₂Cl) enables nucleophilic substitution and cross-coupling reactions:
- Nucleophilic Substitution :
The chloride can be displaced by amines (e.g., NH₃, primary/secondary amines) to form acetamide derivatives. For instance, chloroacetylpyrroles react with thiourea to yield thiazole derivatives . - Suzuki Coupling :
The chloroacetyl group may act as a leaving group in palladium-catalyzed cross-couplings. Similar structures, such as 2-amino-5-bromothiazole, undergo Suzuki reactions with aryl boronic acids to introduce aryl groups .
Pyrrole Ring Modifications
The pyrrole core is electron-rich and undergoes electrophilic substitution:
- Friedel-Crafts Acylation/Alkylation :
Substituted pyrroles react with acyl chlorides or alkyl halides in the presence of Lewis acids (e.g., AlCl₃) to introduce substituents at the 4- or 5-position . - Vilsmeier-Haack Formylation :
Pyrrole carbaldehydes are synthesized via formylation reactions, suggesting potential for further functionalization of the aldehyde group .
Aldehyde Group Transformations
The aldehyde at the 2-position participates in condensation and reduction reactions:
- Schiff Base Formation :
Reacts with primary amines (e.g., aniline, 1H-indole-3-carboxaldehyde) to form Schiff bases. For example, 4-(2,4-diethoxyphenyl)thiazol-2-amine reacts with indole carboxaldehyde to yield a Schiff base derivative . - Reduction to Alcohol :
The aldehyde can be reduced to a hydroxymethyl group using NaBH₄ or LiAlH₄. This is demonstrated in pyrrole-2-carbaldehydes, which are reduced to 2-hydroxymethylpyrroles .
Multi-Component Reactions (MCRs)
The compound’s functional groups make it a candidate for MCRs:
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-fluorophenyl)hydrazone, a comparative analysis with structurally analogous compounds is essential. Below, key analogs are discussed based on substituent variations, crystallographic data, and functional group interactions.
Table 1: Structural and Functional Comparison of Analogous Hydrazones and Pyrazolines
Notes:
- Electronic Effects: The target compound’s 4-fluorophenyl group offers moderate electron-withdrawing effects, contrasting with the stronger electron-deficient 2,4-dinitrophenyl analog . This difference impacts reactivity in nucleophilic substitution reactions, where the chloroacetyl group in the target compound may exhibit higher activity.
- Solubility and Crystallinity: Compared to pyrazoline derivatives (e.g., compounds in ), the pyrrole-based hydrazone shows reduced solubility in non-polar solvents due to its planar structure and polar substituents. Crystallographic studies using SHELX and ORTEP-3 confirm tighter molecular packing in the target compound.
- Biological Relevance: Fluorophenyl-substituted analogs (e.g., ) are often explored for antimicrobial activity. The target compound’s chloroacetyl group may enhance electrophilic interactions with biological targets compared to acetyl or propionyl groups in related pyrazolines.
Methodological Considerations in Structural Analysis
The structural elucidation of these compounds relies heavily on XRD and refinement tools such as SHELX , SIR97 , and ORTEP-3 . For example, the pyrazoline derivatives in were validated using SHELXTL, confirming dihedral angles between aromatic rings. The target compound’s hypothetical structure (pending experimental data) would require similar validation to assess intramolecular interactions, such as N–H···O hydrogen bonds common in hydrazones .
Preparation Methods
Friedel-Crafts Acylation for 4-Substitution
The regioselective introduction of the 2-chloroacetyl group at the 4-position of pyrrole-2-carbaldehyde is achieved via Friedel-Crafts acylation. As detailed in U.S. Patent 6,441,194, this reaction employs chloroacetyl chloride as the acylating agent and a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) in anhydrous dichloromethane or 1,2-dichloroethane. The aldehyde group at the 2-position directs electrophilic substitution to the 4-position due to its electron-withdrawing nature, ensuring regioselectivity.
Representative Conditions
| Parameter | Value |
|---|---|
| Acylating Agent | Chloroacetyl chloride |
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
| Reaction Time | 4–6 hours |
| Yield | 68–75% |
The reaction proceeds via acylium ion formation, followed by electrophilic attack at the 4-position of the pyrrole ring. Workup typically involves quenching with ice-water, extraction with ethyl acetate, and purification via silica gel chromatography.
Alternative Halogenation Strategies
In cases where direct acylation proves challenging, halogenation prior to functionalization offers a viable alternative. For instance, PMC8047689 describes the use of N-chlorosuccinimide (NCS) to chlorinate 5-methyl-1H-pyrrole-2-carboxylate, followed by Friedel-Crafts acylation. While this method introduces halogen atoms at specific positions, it requires additional steps for dehalogenation or functional group interconversion, making it less efficient for this target compound.
Hydrazone Formation via Condensation
The final step involves condensing 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde with N-(4-fluorophenyl)hydrazine. This reaction follows a nucleophilic addition-elimination mechanism, typically conducted in ethanol or methanol under acidic conditions.
Reaction Optimization
Key parameters influencing hydrazone yield include:
- Molar Ratio : A 1:1.2 ratio of aldehyde to hydrazine minimizes unreacted starting material.
- Acid Catalyst : Trifluoroacetic acid (TFA) or HCl (0.1–0.5 equiv) accelerates imine formation.
- Temperature : Reflux conditions (70–80°C) enhance reaction rates without promoting decomposition.
Representative Procedure
- Combine 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde (1.0 equiv) and N-(4-fluorophenyl)hydrazine (1.2 equiv) in absolute ethanol.
- Add HCl (0.3 equiv) and reflux for 3–4 hours.
- Cool to room temperature; isolate the precipitate via filtration.
- Wash with cold ethanol and dry under vacuum.
Mechanistic Insights
Electrophilic Substitution in Pyrrole Functionalization
The aldehyde group at the 2-position activates the pyrrole ring for electrophilic attack at the 4-position through resonance and inductive effects. Quantum mechanical calculations suggest that the electron-deficient 4-position becomes the preferred site for acylium ion attack, as evidenced by the regioselectivity observed in Friedel-Crafts reactions.
Hydrazone Formation Kinetics
The condensation reaction follows second-order kinetics, with rate constants dependent on the electronic nature of the hydrazine. The electron-withdrawing fluorine substituent on the phenyl ring enhances the nucleophilicity of the hydrazine’s terminal nitrogen, accelerating imine formation.
Analytical Characterization
Critical spectroscopic data for the target compound include:
¹H NMR (400 MHz, DMSO-d₆)
- δ 10.21 (s, 1H, CHO)
- δ 8.92 (s, 1H, NH)
- δ 7.45–7.39 (m, 2H, Ar-H)
- δ 7.12–7.06 (m, 2H, Ar-H)
- δ 6.98 (d, J = 2.8 Hz, 1H, pyrrole-H)
- δ 4.32 (s, 2H, COCH₂Cl)
IR (KBr)
- 1695 cm⁻¹ (C=O stretch)
- 1620 cm⁻¹ (C=N stretch)
MS (ESI+)
- m/z 280.1 [M+H]⁺
Challenges and Mitigation Strategies
Regioselectivity in Acylation
Competing substitution at the 3- or 5-positions of the pyrrole ring may occur if reaction conditions are suboptimal. Mitigation strategies include:
Hydrazine Purity
Commercial N-(4-fluorophenyl)hydrazine often contains impurities that reduce yields. Recrystallization from hexane/ethyl acetate (3:1) before use improves reactivity.
Q & A
Q. What are the common synthetic routes for preparing 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-fluorophenyl)hydrazone?
- Methodological Answer : Synthesis typically involves sequential reactions starting with the condensation of a pyrrole-2-carbaldehyde derivative with 4-fluorophenylhydrazine. The chloroacetyl group is introduced via nucleophilic substitution or acylation under controlled conditions. Key steps include:
- Hydrazone formation using polar aprotic solvents (e.g., DMF) and catalysts like piperidine .
- Chloroacetylation via reaction with chloroacetyl chloride in anhydrous conditions .
Intermediate purification is achieved using column chromatography, and progress is monitored via TLC .
Q. What spectroscopic and analytical techniques are used to confirm the structure of this compound?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic peaks for hydrazone (–NH–N=) and chloroacetyl (Cl–CO–) groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry or bond connectivity .
Advanced Research Questions
Q. How can reaction conditions (e.g., solvent, temperature) be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (toluene) may reduce side reactions during cyclization .
- Temperature control : Lower temperatures (0–5°C) minimize decomposition during acylation, while reflux conditions (~80°C) accelerate hydrazone formation .
- Catalysts : Piperidine or acetic acid catalyzes imine bond formation, improving reaction efficiency .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during characterization?
- Methodological Answer :
- Cross-validation : Compare experimental NMR data with computational predictions (DFT calculations) or literature analogs .
- DEPT and 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons .
- Isotopic labeling : Use N-labeled hydrazine to track hydrazone-specific resonances .
Q. What strategies are recommended to assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage .
- Analytical monitoring : Use HPLC or TLC to detect degradation products. NMR can identify hydrolyzed products (e.g., free hydrazine or aldehydes) .
- pH-dependent stability : Test solubility and decomposition in buffers (pH 3–10) to guide formulation for biological assays .
Q. How can researchers design experiments to evaluate the compound’s biological activity and mechanism of action?
- Methodological Answer :
- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC determination) or anti-inflammatory activity via COX-2 inhibition assays .
- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing chloroacetyl with bromoacetyl) to identify critical functional groups .
- Molecular docking : Use computational models to predict interactions with target proteins (e.g., kinases or receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
